molecular formula C22H22N2O3 B1384979 N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide CAS No. 1020054-08-3

N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide

Cat. No. B1384979
CAS RN: 1020054-08-3
M. Wt: 362.4 g/mol
InChI Key: XCNZZHNTGYWWGK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide, also known as NAMPEB, is an organic compound that has been studied extensively for its potential applications in both scientific research and drug development. NAMPEB is a benzamide derivative that is composed of an amino group, a methyl group, a phenyl group, an ethoxy group, and a benzene ring. It has been studied for its ability to bind to various proteins and receptors in the body, as well as its potential to act as an inhibitor of some enzymes. This compound has been used in various research applications, such as in the development of new drugs, and in the study of enzyme inhibition and protein-protein interactions.

Scientific Research Applications

Gastrokinetic Activity

N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide and its derivatives have been explored for their gastrokinetic activity. Kato et al. (1992) synthesized a series of benzamide derivatives and evaluated their effects on gastric emptying in rats, finding that certain derivatives exhibited potent gastrokinetic activity (Kato et al., 1992).

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Zhou et al. (2008) described the synthesis and biological evaluation of a similar benzamide derivative, MGCD0103, which showed significant antitumor activity in vitro and in vivo, suggesting potential as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Effects

Lambert et al. (1995) synthesized new ameltolide analogues, including derivatives of N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide, and evaluated their anticonvulsant activity. They found these compounds to be superior to phenytoin in certain seizure models (Lambert et al., 1995).

Antimicrobial Properties

Ertan et al. (2007) synthesized benzamide and phenylacetamide derivatives and tested them for antibacterial and antifungal activities. Some derivatives showed broad-spectrum activity against various microorganisms (Ertan et al., 2007).

Tumor Growth Inhibition

Berger et al. (1985) described the synthesis, toxicity, and therapeutic efficacy of a related compound, GOE1734, which showed high growth-inhibiting efficacy in certain rat tumors (Berger et al., 1985).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-(2-phenoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-7-10-18(23)15-21(16)24-22(25)17-8-11-20(12-9-17)27-14-13-26-19-5-3-2-4-6-19/h2-12,15H,13-14,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNZZHNTGYWWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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